Mpeg-2000-dspe

Overview

Description

Mpeg-2000-dspe refers to a derivative of polyethylene glycol (PEG) that is used to enhance the solubility and stability of lipophilic drugs. It is a conjugate of distearoyl phosphatidylethanolamine (DSPE) with methoxy polyethylene glycol (mPEG), where the molecular weight of the PEG chain is approximately 2000 Daltons. This compound is commonly used in the formulation of drug delivery systems, particularly for the creation of nanoparticles that can encapsulate drugs for intravenous chemotherapy and pulmonary delivery .

Synthesis Analysis

The synthesis of compounds related to this compound involves the conjugation of PEG chains to lipid molecules or other polymers. For instance, in the creation of a redox-responsive lipophilic prodrug of SN38, DSPE-mPEG2000 is used to enhance the colloidal stability of the resulting nanoparticles . Another example is the synthesis of a comb-like phase change material (PCM) where methoxy polyethylene glycol (MPEG) is grafted onto cellulose diacetate (CDA) using isophorone diisocyanate (IPDI) as a crosslinking reagent . These syntheses typically involve catalysts and specific solvents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of PEG chains attached to lipid or polymer backbones. The structure is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (H1-NMR) . These analytical methods help in verifying the successful conjugation of PEG to the molecules and in understanding the molecular interactions within the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound related compounds are typically conjugation reactions where PEG chains are attached to other molecules. For example, the synthesis of the PCM CDA-IPDI-MPEG involves a two-step reaction with the use of a catalyst system . The reactions are designed to create stable linkages between the PEG chains and the backbone molecules, which are crucial for the intended applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of PEG chains. These properties include solubility, thermal behavior, and drug encapsulation efficiency. Differential scanning calorimetry (DSC) is used to study the thermal properties, such as the glass transition temperature (Tg) and phase change behavior . The size and morphology of nanoparticles formulated with these compounds are analyzed using techniques like scanning electron microscopy (SEM) and particle size analysis . The entrapment efficiency of drugs within nanoparticles is also a critical property, which is not affected by the molecular weight of the copolymer .

Scientific Research Applications

Lipid Nanoparticles and Drug Delivery Systems

MPEG-2000-DSPE (Methoxypolyethylene glycol-distearoylphosphatidylethanolamine) has been extensively researched for its applications in creating lipid nanoparticles for drug delivery systems. Studies have shown that this compound can be used to formulate stealth lipid nanoparticles, which are effective in evading the immune system and enhancing the delivery of therapeutic agents to specific sites in the body. For example, Pignatello et al. (2013) evaluated new amphiphilic PEG derivatives, including this compound, for preparing stealth lipid nanoparticles. Their study found that these nanoparticles showed promising technological properties and stability in serum, indicating their potential for drug delivery applications (Pignatello et al., 2013).

Micellar Formulations for Solubility Enhancement

This compound has been utilized in the development of micellar formulations to enhance the solubility of lipophilic compounds. Zhang et al. (2003) described the use of this compound in creating micellar formulations for benzoporphyrins, increasing their solubility and stability for potential clinical applications (Zhang et al., 2003).

Gene Delivery Systems

In gene therapy research, this compound has been explored as a component in lipid nanocapsules for systemic gene delivery. Morille et al. (2010) investigated DNA encapsulated in lipid nanocapsules using this compound, finding that these nanocapsules could effectively deliver genetic material and exhibited tumor accumulation in mice models (Morille et al., 2010).

Rare Earth Doped Nanoparticles for Imaging

This compound has also been used in the development of rare earth doped nanoparticles for imaging purposes. He et al. (2019) reported on the use of this compound encapsulated rare earth doped nanoparticles for noninvasive Near-Infrared II fluorescence imaging, providing an alternative strategy for skeletal system mapping and bone disease diagnoses (He et al., 2019).

Folate Receptor Targeting

In targeting specific cellular receptors, this compound has been incorporated into liposome formulations. Gabizon et al. (1999) synthesized conjugates of folic acid and this compound for targeting folate receptors, demonstrating enhanced liposome binding to tumor cells, indicating its potential in targeted drug delivery systems (Gabizon et al., 1999).

Mechanism of Action

Target of Action

MPEG-2000-DSPE is a phospholipid polyethylene glycol (PEG) conjugate . Its primary targets are the cell membranes, where it interacts with the lipid bilayer . This compound is commonly employed for the investigation of anticancer and antimalarial agents .

Mode of Action

This compound is used in liposome synthesis to enhance the hydrophilicity of liposomes . It has a terminal DSPE group on the PEG end . DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a C18 saturated phospholipid with high hydrophobicity . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .

Biochemical Pathways

This compound affects the pathways related to drug delivery and absorption. It enhances the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The compound is involved in the formation of micelles, which are critical for drug delivery . It has been reported that phenobarbital sodium can kill cancer cells by using the DSPE-PEG 2000-methotrexate nanoparticle delivery system .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It increases the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body . This prolongs the circulating plasma half-life of the drug .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery. It enhances the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . This results in an increased distribution of the drug in the target tissues . The compound has been used in the synthesis of liposomes for the delivery of anticancer and antimalarial agents .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and storage conditions . It should be stored at low temperatures in dry conditions for best stability . The compound demonstrates excellent amphiphilic properties and offers superior advantages for small and large molecule encapsulation and delivery .

Future Directions

MPEG-2000-DSPE has potential applications in the treatment of various malignancies where the TME redox feature could be exploited to achieve an improved therapeutic response . It is also being used in the development of novel advanced drug delivery systems to improve the therapeutic index of chemotherapeutic agents .

Relevant Papers There are several relevant papers that discuss the use of this compound in various contexts . These papers cover topics such as the use of this compound in anticancer therapy, its role in drug delivery systems, and its potential future applications.

properties

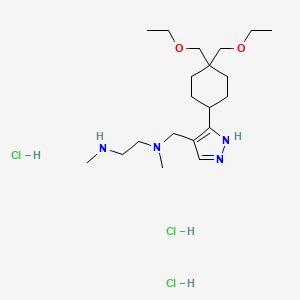

IUPAC Name |

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOHQKOADWDBV-NRONOFSHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87NNaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Mpeg-2000-dspe in drug delivery systems?

A1: this compound is frequently incorporated into liposomal formulations and polymeric micelles to enhance their stability and circulation time within the body [, , ]. The polyethylene glycol (PEG) chain of this compound forms a hydrophilic layer on the surface of the nanocarriers, conferring stealth properties and reducing recognition by the immune system. This ultimately leads to prolonged circulation and improved delivery of encapsulated drugs to target sites.

Q2: How does this compound influence the physicochemical properties of liposomes?

A2: this compound plays a crucial role in determining the size, stability, and drug encapsulation efficiency of liposomes [, ]. Its presence can alter the lipid bilayer fluidity, affecting liposomal stability during storage and in vivo circulation. For instance, research has shown that incorporating this compound into meloxicam-loaded liposomes resulted in enhanced entrapment efficiency and prolonged drug release [].

Q3: Can you provide an example of how this compound contributes to targeted drug delivery?

A3: In a study exploring targeted delivery to glioma cells, researchers utilized this compound as a membrane anchor to conjugate the monoclonal antibody cetuximab onto liposomes []. These cetuximab-immunoliposomes were loaded with a boron compound for potential neutron capture therapy. The results demonstrated significantly higher cellular uptake of boron in EGFR-positive glioma cells treated with the targeted liposomes compared to non-targeted ones, highlighting the role of this compound in achieving targeted delivery.

Q4: How does this compound affect the biodistribution and pharmacokinetics of encapsulated drugs?

A4: The presence of this compound on the surface of nanocarriers can significantly influence their biodistribution and pharmacokinetic profiles [, ]. For example, research on oleic acid-stabilized magnetite nanocrystals formulated with this compound revealed predominant distribution to the liver and spleen following intravenous administration []. Furthermore, the study observed a biphasic clearance process with a prolonged terminal clearance half-life, indicating the impact of this compound on drug clearance kinetics.

Q5: Are there any concerns regarding the cytotoxicity of this compound in drug delivery applications?

A5: While generally considered biocompatible, the cytotoxicity of this compound can be influenced by various factors, including concentration and formulation parameters []. Studies have investigated the impact of surface charge and density of this compound on the cytotoxicity of liposomes, indicating the importance of optimizing these parameters during formulation development to ensure safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)

![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3028564.png)